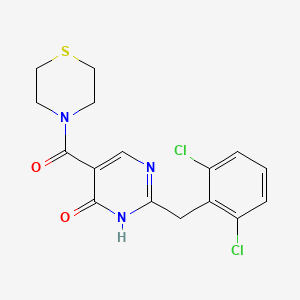

![molecular formula C18H21NO3 B5555016 N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

N-[bis(4-methoxyphenyl)methyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

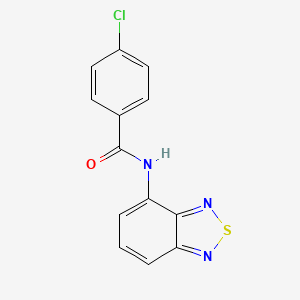

"N-[bis(4-methoxyphenyl)methyl]propanamide" is a chemical compound that has garnered attention in various fields of chemistry due to its unique structure and potential applications. This compound is notable for its incorporation of methoxyphenyl groups, which can significantly influence its physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "N-[bis(4-methoxyphenyl)methyl]propanamide" involves multi-step chemical reactions, starting from basic organic precursors. For instance, the synthesis of related bis(cyanate) esters from bisphenols through condensation reactions demonstrates the complex procedures typically required to create such molecules. These processes often involve the use of catalysts and specific reaction conditions to achieve the desired product with high yield and purity (Meylemans et al., 2013).

Molecular Structure Analysis

The molecular structure of "N-[bis(4-methoxyphenyl)methyl]propanamide" and related compounds is characterized by the presence of methoxyphenyl groups attached to a central framework. This structure can be analyzed using various spectroscopic techniques, including NMR and X-ray crystallography, to determine the arrangement of atoms and any potential for structural isomerism. For example, the crystal structure of similar compounds has been elucidated to show the specific orientation of methoxybenzyl groups and their interactions within the crystal lattice (Rivera et al., 2022).

Chemical Reactions and Properties

"N-[bis(4-methoxyphenyl)methyl]propanamide" can undergo various chemical reactions, reflecting its reactivity and functional group compatibility. These reactions may include etherification, esterification, and participation in cycloaddition reactions. The presence of methoxy groups can influence the electron density on the phenyl rings, affecting the compound's reactivity towards electrophilic and nucleophilic agents.

Physical Properties Analysis

The physical properties of such compounds are significantly influenced by their molecular structure. Properties like melting point, boiling point, solubility, and crystallinity can be determined experimentally. For example, the synthesis and characterization of renewable bis(cyanate) esters derived from methoxyphenol precursors reveal important physical properties like melting and glass transition temperatures, which are crucial for their application in materials science (Meylemans et al., 2013).

Wissenschaftliche Forschungsanwendungen

In Vitro Molecular Mechanisms

N-[bis(4-methoxyphenyl)methyl]propanamide, structurally related to Bisphenol A (BPA), is part of research focusing on the molecular mechanisms of action of bisphenols. Studies like Wetherill et al. (2007) have detailed the mechanistic basis of BPA action in various experimental models, providing insights that could be relevant for understanding similar compounds (Wetherill et al., 2007).

Environmental Impact and Biodegradation

Research by Kang et al. (2007) and Danzl et al. (2009) investigates the environmental impact of bisphenols, including their presence in aquatic environments and endocrine-disruptive effects. These studies are crucial for understanding the environmental fate of structurally similar compounds like N-[bis(4-methoxyphenyl)methyl]propanamide (Kang et al., 2007); (Danzl et al., 2009).

Thermal Stability and Applications in Resins

The effects of methoxy groups on the properties and thermal stability of renewable high-temperature cyanate ester resins, which could include derivatives like N-[bis(4-methoxyphenyl)methyl]propanamide, have been studied by Harvey et al. (2015) and Harvey et al. (2014). These studies provide insights into the potential applications of such compounds in industrial resins (Harvey et al., 2015); (Harvey et al., 2014).

Human Exposure and Health Implications

Studies like Kang et al. (2006) and Ribeiro et al. (2017) on human exposure to BPA, a structurally related compound, are significant for understanding the potential health implications of N-[bis(4-methoxyphenyl)methyl]propanamide. These studies explore the routes and levels of human exposure and the possible health effects, particularly in occupational settings (Kang et al., 2006); (Ribeiro et al., 2017).

Metabolic Pathways and Bioremediation

The metabolic fate of bisphenols in various organisms, as studied by Wang et al. (2013) and Zalko et al. (2002), is relevant for understanding the biodegradation and bioremediation potential of N-[bis(4-methoxyphenyl)methyl]propanamide. These studies highlight the microbial and enzymatic pathways involved in breaking down bisphenol compounds (Wang et al., 2013); (Zalko et al., 2002).

Eigenschaften

IUPAC Name |

N-[bis(4-methoxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-4-17(20)19-18(13-5-9-15(21-2)10-6-13)14-7-11-16(22-3)12-8-14/h5-12,18H,4H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYGONLSKSSHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[bis(4-methoxyphenyl)methyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5554964.png)

![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![3-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5554998.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)